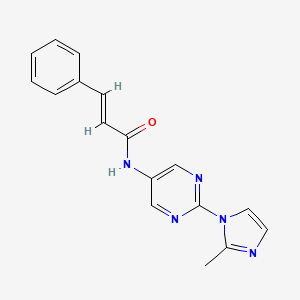
(2-Bromophenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl and fluorophenyl groups might be introduced through electrophilic aromatic substitution reactions. The oxadiazole ring could be formed through a cyclization reaction, and the piperidine ring might be formed through a reductive amination or a ring-closing reaction .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
The compound’s structure suggests potential antibacterial properties due to the presence of the oxadiazole moiety. Oxadiazoles have been reported to exhibit significant antibacterial activity . This compound could be synthesized and tested against a range of bacterial strains to determine its efficacy as an antibacterial agent.
Antimycobacterial Activity
Given the increasing concern over antibiotic-resistant tuberculosis, compounds with antimycobacterial properties are of high interest. The bromophenyl group in the compound’s structure is similar to those found in known antimycobacterial agents , suggesting that this compound may also possess such properties.
Anti-inflammatory Potential
The piperidine moiety within the compound is often associated with anti-inflammatory effects. Research could explore its use in treating inflammatory conditions, potentially offering a new avenue for the development of anti-inflammatory medications .
Antitumor Applications
Compounds containing the 1,2,4-oxadiazol ring have shown promise in antitumor studies. This compound could be investigated for its potential to inhibit tumor growth or as a chemotherapeutic agent, particularly in cancers where fluorophenyl groups have been effective .
Antidiabetic Research
The structural complexity of this compound, including the presence of a methanone group, suggests potential for antidiabetic drug development. Previous research has indicated that similar structures can interact with biological targets relevant to diabetes management .
Anti-allergic Properties
Histamine release is a key factor in allergic reactions, and compounds that can modulate this process are valuable. The compound’s structural similarity to known anti-allergic agents, such as those containing imidazole rings, indicates it could be studied for anti-allergic applications .
Neuroprotective Research
Neurodegenerative diseases are a growing concern, and compounds with neuroprotective capabilities are sought after. The fluorophenyl and piperidinyl groups in this compound’s structure are found in molecules with neuroprotective effects, suggesting potential research applications in this area .
Enzyme Inhibition Studies
Enzyme inhibitors are crucial in understanding disease mechanisms and developing drugs. The compound’s unique structure, particularly the bromophenyl and oxadiazol components, could be valuable in studying enzyme inhibition, which is fundamental in drug discovery processes .
Eigenschaften
IUPAC Name |
(2-bromophenyl)-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFN3O2/c22-17-9-3-1-7-15(17)21(27)26-11-5-6-14(13-26)12-19-24-20(25-28-19)16-8-2-4-10-18(16)23/h1-4,7-10,14H,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMYTBINVXPUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(3-(dimethylamino)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2919507.png)
![1-[6-[(2-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2919510.png)
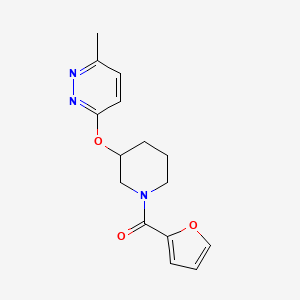
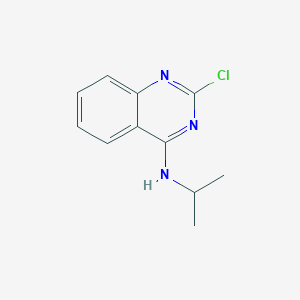
![1-(2-chlorophenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2919514.png)

![N-cyclopropyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2919517.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2919519.png)
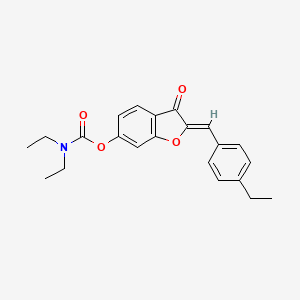
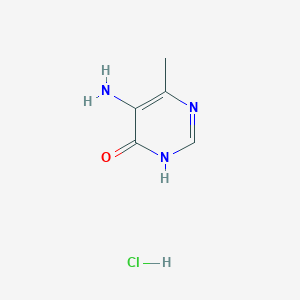
![3,4-dimethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2919525.png)
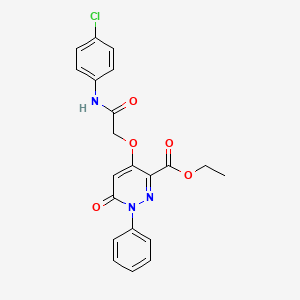
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2919527.png)
